molecular formula C17H23N3 B13002249 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine

Cat. No.: B13002249
M. Wt: 269.4 g/mol
InChI Key: OLIWDYGGFQRUSF-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amino group, a phenyl group, and diethyl and methyl groups. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylpyridine with diethylamine in the presence of a suitable catalyst to form N,N-diethyl-3-methylpyridin-2-amine. This intermediate is then reacted with benzylamine under controlled conditions to introduce the amino(phenyl)methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Amino(phenyl)methyl)-N,N-diethyl-3-methylpyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N,N-diethyl-3-methylpyridin-2-amine

InChI

InChI=1S/C17H23N3/c1-4-20(5-2)17-13(3)11-15(12-19-17)16(18)14-9-7-6-8-10-14/h6-12,16H,4-5,18H2,1-3H3

InChI Key

OLIWDYGGFQRUSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1C)C(C2=CC=CC=C2)N

Origin of Product

United States

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